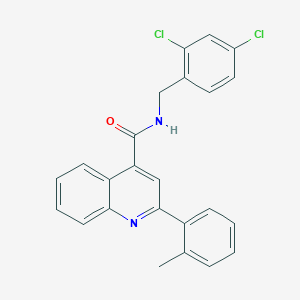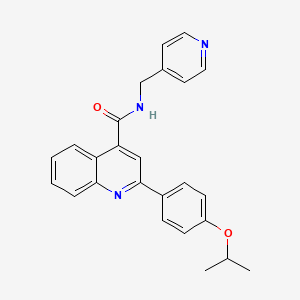
2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as IQ-1, is a synthetic compound that has gained attention in the scientific community due to its potential use as a research tool. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes and signaling pathways.
Mecanismo De Acción
2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide works by binding to the N-terminal domain of β-catenin, preventing its interaction with other proteins and inhibiting its transcriptional activity. This leads to a decrease in the expression of genes that are involved in cell proliferation and survival, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its role in cancer research, 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the regulation of glucose metabolism and insulin signaling. 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to infection or injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its specificity for β-catenin. This allows researchers to selectively target this protein and study its role in various cellular processes. However, one limitation of 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is its relatively low potency compared to other β-catenin inhibitors. This can make it more difficult to achieve the desired level of inhibition in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. One area of interest is the development of more potent β-catenin inhibitors that can be used in clinical settings. Additionally, 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide could be used to study the role of β-catenin in other disease processes, such as fibrosis and neurodegeneration. Finally, 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide could be used in combination with other drugs to enhance its therapeutic effects and reduce the potential for side effects.
Aplicaciones Científicas De Investigación
2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been used in a variety of scientific studies, particularly in the field of cancer research. It has been shown to inhibit the activity of a protein called β-catenin, which is involved in the development and progression of many types of cancer. Additionally, 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been used to study the role of β-catenin in stem cell differentiation and tissue regeneration.
Propiedades
IUPAC Name |
2-(4-propan-2-yloxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17(2)30-20-9-7-19(8-10-20)24-15-22(21-5-3-4-6-23(21)28-24)25(29)27-16-18-11-13-26-14-12-18/h3-15,17H,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOPOBWPGCHZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4278427.png)
![butyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278438.png)
![ethyl 4-(2-furyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4278441.png)

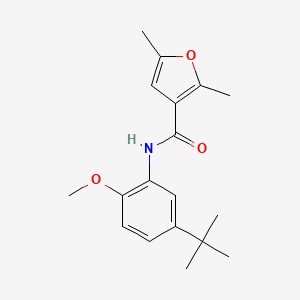
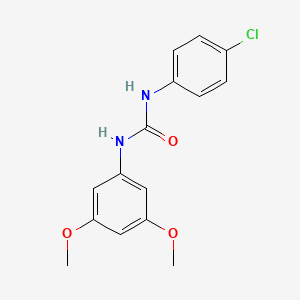
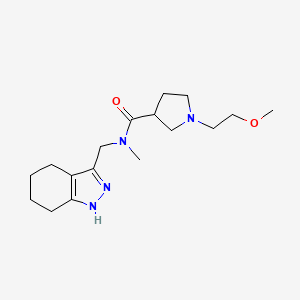
![isopropyl 4-(4-fluorophenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278486.png)
![2-methoxyethyl 2-[(cyclopentylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278489.png)

![methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4278498.png)
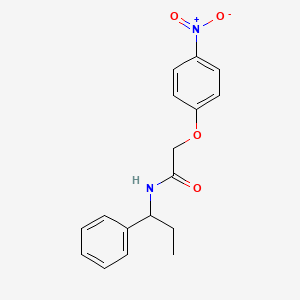
![8-[(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4278529.png)
